Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate, also known as TAPI-1, is a small molecule inhibitor of TACE (tumor necrosis factor-α converting enzyme). TACE is a metalloprotease that cleaves the transmembrane form of TNF-α (tumor necrosis factor-α) to release its soluble form, which is involved in various physiological and pathological processes such as inflammation, immunity, and cancer. Therefore, TACE inhibitors like TAPI-1 have potential therapeutic applications in these areas.
Wirkmechanismus
Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate binds to the active site of TACE and blocks its proteolytic activity, thereby preventing the release of TNF-α from the cell surface. This leads to the accumulation of the transmembrane form of TNF-α, which can activate alternative signaling pathways and induce different biological responses than the soluble form. For example, the transmembrane TNF-α can induce apoptosis, whereas the soluble TNF-α can promote cell survival and proliferation.
Biochemical and physiological effects:
Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate has been shown to modulate various signaling pathways and biological processes that are regulated by TNF-α, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation, cytokine production, cell migration, and angiogenesis. In addition, Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate has been reported to affect other metalloproteases and their substrates, such as ADAM17 (a disintegrin and metalloprotease 17) and EGFR (epidermal growth factor receptor), which are involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate is a valuable tool for studying the role of TACE and TNF-α in various biological processes and diseases, as well as for developing novel therapeutic strategies targeting these molecules. However, Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate has some limitations and challenges in experimental settings, such as its potential off-target effects on other metalloproteases, its low solubility and stability in aqueous solutions, and its variable potency and selectivity depending on the assay conditions and cell types.
Zukünftige Richtungen
There are several possible directions for future research on Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate and its analogs, including:
1. Optimization of Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate structure and pharmacokinetics to improve its potency, selectivity, and bioavailability.
2. Development of novel TACE inhibitors with different mechanisms of action and target specificities.
3. Investigation of the molecular and cellular mechanisms underlying the anti-inflammatory and anti-tumor effects of Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate, and the identification of biomarkers and therapeutic targets associated with these effects.
4. Evaluation of the safety and efficacy of Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate and related compounds in preclinical and clinical trials for various diseases, such as rheumatoid arthritis, psoriasis, cancer, and sepsis.
5. Exploration of the potential synergistic effects of Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate with other drugs or therapies, such as immune checkpoint inhibitors, chemotherapy, or radiation therapy.
6. Application of Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate and TACE inhibitors in other research areas, such as neuroscience, cardiovascular disease, and infectious diseases, where TNF-α and metalloproteases play important roles.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate has been extensively studied in both in vitro and in vivo models for its inhibitory effects on TACE activity and TNF-α release. It has been shown to reduce TNF-α-mediated inflammation in various cell types, including macrophages, dendritic cells, and endothelial cells. Moreover, Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate has been reported to inhibit tumor growth and metastasis in animal models of cancer, possibly through its anti-angiogenic and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDWTLZCXHUGAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161084 | |
Record name | 1,1-Dimethylethyl 4-(2-amino-4-pyrimidinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate | |
CAS RN |
1041054-20-9 | |
Record name | 1,1-Dimethylethyl 4-(2-amino-4-pyrimidinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1041054-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-amino-4-pyrimidinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.